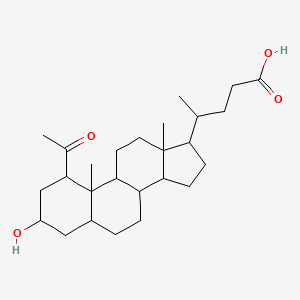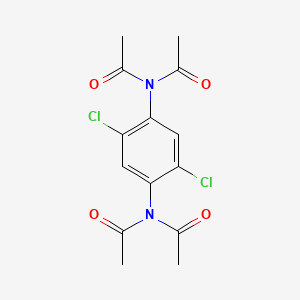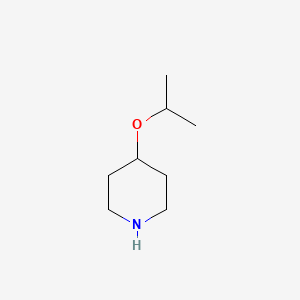
3,3-Difenilpropil isocianato
Descripción general
Descripción
Synthesis Analysis
The most common method of synthesizing 3,3-Diphenylpropyl isocyanate involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product DPPI.
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropyl isocyanate is C16H15NO . It has a molecular weight of 237.30 g/mol .
Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.
Physical And Chemical Properties Analysis
3,3-Diphenylpropyl isocyanate has a molecular weight of 237.30 grams per mole . It has a boiling point of 306°C. The melting point of DPPI ranges from -28.4°C to -28°C. DPPI is soluble in most organic solvents, but it is insoluble in water.
Aplicaciones Científicas De Investigación
Síntesis de espuma de poliuretano
El DPPI se utiliza ampliamente en la síntesis de espumas de poliuretano . Estas espumas son integrales en numerosas industrias, incluyendo la automotriz, la construcción y la cama. La reactividad del DPPI con los polioles forma los enlaces de uretano que caracterizan a estos materiales versátiles. La investigación está en curso para mejorar las propiedades de la espuma, como la densidad, la resistencia y la estabilidad térmica.
Producción de adhesivos
En el ámbito de las tecnologías adhesivas, el DPPI sirve como un componente crucial en la formulación de adhesivos de poliuretano . Estos adhesivos son apreciados por sus fuertes capacidades de unión y se emplean en la industria de la madera, el calzado y la electrónica. Los científicos están investigando formas de mejorar el rendimiento del adhesivo en condiciones extremas.
Aplicaciones de recubrimiento
El DPPI es fundamental en el desarrollo de recubrimientos de alto rendimiento . Estos recubrimientos se aplican para proteger las superficies de la corrosión, el desgaste y los daños ambientales. La investigación actual se dirige a crear recubrimientos con mayor durabilidad y resistencia a los productos químicos.
Polímeros impresos molecularmente (MIP)
El campo de la impresión molecular utiliza DPPI como agente de entrecruzamiento para crear MIP. Estos polímeros tienen cavidades que están hechas a medida para capturar moléculas específicas, lo que los hace útiles en aplicaciones de detección, separación y catálisis. Los investigadores están explorando el uso de MIP en el monitoreo ambiental y el desarrollo farmacéutico.
Preparación de auxiliares quirales
El DPPI juega un papel importante en la síntesis de auxiliares quirales, que son esenciales para producir compuestos enantioméricamente puros en productos farmacéuticos. El enfoque de los estudios actuales es desarrollar auxiliares más eficientes y selectivos para mejorar las metodologías de síntesis de fármacos.
Producción de polímeros de alto rendimiento
La producción de polímeros de alto rendimiento a menudo implica DPPI debido a su capacidad de impartir propiedades mecánicas deseables. Estos polímeros encuentran aplicaciones en la industria aeroespacial, la defensa y la electrónica. La investigación en curso tiene como objetivo ampliar los límites de las capacidades de los polímeros, como la resistencia térmica y la resistencia mecánica.
Aplicaciones biomédicas
En el campo biomédico, se está explorando el potencial del DPPI para crear materiales biocompatibles. Estos materiales podrían utilizarse en dispositivos médicos o como andamios en la ingeniería de tejidos. El desafío radica en garantizar que los materiales cumplan con los estrictos estándares de biocompatibilidad y rendimiento.
Nanotecnología
El DPPI se está estudiando por su aplicación en nanotecnología, particularmente en la fabricación de nanocompuestos y superficies nanoestructuradas. Estos avances podrían conducir a grandes avances en la electrónica, el almacenamiento de energía y los sistemas de administración de fármacos.
Mecanismo De Acción
3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates. Isocyanates are highly reactive and can form strong covalent bonds with other molecules. This reaction is believed to be the main mechanism of action of 3,3-Diphenylpropyl isocyanate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3,3-Diphenylpropyl isocyanate is considered a hazardous substance due to its potential to cause skin and respiratory irritation and other health effects. Inhaling 3,3-Diphenylpropyl isocyanate can cause irritation to the eyes, nose, and throat. Skin contact with 3,3-Diphenylpropyl isocyanate can cause irritation and redness. Ingestion of 3,3-Diphenylpropyl isocyanate can cause nausea, vomiting, and abdominal pain. Prolonged exposure to 3,3-Diphenylpropyl isocyanate can cause damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,3-Diphenylpropyl isocyanate in lab experiments is that it is a relatively inexpensive reagent. It is also easy to use and can be stored at room temperature. However, it is important to use proper safety precautions when handling 3,3-Diphenylpropyl isocyanate, as it is a hazardous substance. It is also important to use an inert atmosphere when handling 3,3-Diphenylpropyl isocyanate to prevent the formation of side products.
Direcciones Futuras
The future of 3,3-Diphenylpropyl isocyanate in scientific research is promising. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It can also be used as a catalyst in the production of polyurethane foam and other polymers. In addition, 3,3-Diphenylpropyl isocyanate can be used in the synthesis of polycarbonates, polyamides, and polyesters. Future research should focus on developing new methods for the synthesis of 3,3-Diphenylpropyl isocyanate and exploring its potential applications in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
(3-isocyanato-1-phenylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUPWXAZYPWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611289 | |
| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41347-11-9 | |
| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,-Diphenylpropyl isoyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




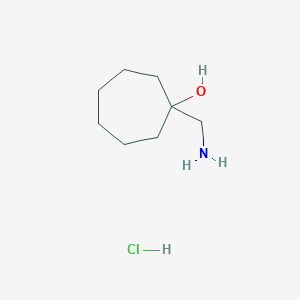
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)
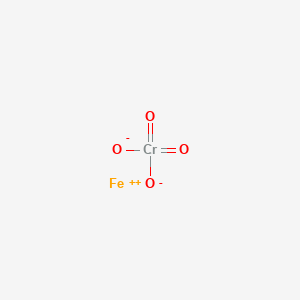

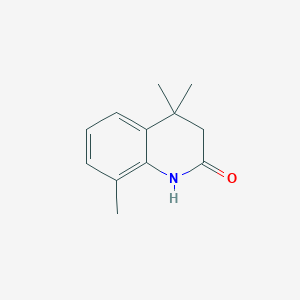

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)
